molecular formula C18H19NOS B2394411 N-(4-methylidenecyclohexyl)-4-(thiophen-3-yl)benzamide CAS No. 2097921-24-7

N-(4-methylidenecyclohexyl)-4-(thiophen-3-yl)benzamide

Cat. No.: B2394411
CAS No.: 2097921-24-7
M. Wt: 297.42
InChI Key: LZFHKOZCEISHLU-UHFFFAOYSA-N
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Description

N-(4-methylidenecyclohexyl)-4-(thiophen-3-yl)benzamide is a synthetic organic compound that features a cyclohexyl ring with a methylene group, a thiophene ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylidenecyclohexyl)-4-(thiophen-3-yl)benzamide typically involves multiple steps:

    Formation of the cyclohexyl ring: Starting from a suitable cyclohexane derivative, a methylene group is introduced through a reaction such as a Wittig reaction.

    Introduction of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Formation of the benzamide group: The final step involves the formation of the benzamide group through an amide coupling reaction, typically using reagents like carbodiimides (e.g., EDCI) or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylidenecyclohexyl)-4-(thiophen-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The methylene group on the cyclohexyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Cyclohexylamines.

    Substitution: Substituted cyclohexyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methylidenecyclohexyl)-4-(thiophen-3-yl)benzamide would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylidenecyclohexyl)-4-(thiophen-2-yl)benzamide: Similar structure with a different position of the thiophene ring.

    N-(4-methylidenecyclohexyl)-4-(furan-3-yl)benzamide: Replacement of the thiophene ring with a furan ring.

    N-(4-methylidenecyclohexyl)-4-(pyridin-3-yl)benzamide: Replacement of the thiophene ring with a pyridine ring.

Uniqueness

N-(4-methylidenecyclohexyl)-4-(thiophen-3-yl)benzamide is unique due to the specific positioning of the thiophene ring and the methylene group on the cyclohexyl ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(4-methylidenecyclohexyl)-4-thiophen-3-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS/c1-13-2-8-17(9-3-13)19-18(20)15-6-4-14(5-7-15)16-10-11-21-12-16/h4-7,10-12,17H,1-3,8-9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFHKOZCEISHLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC(CC1)NC(=O)C2=CC=C(C=C2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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